molecular formula C14H21NO B13550695 4-(2,5-Dimethylbenzyl)piperidin-4-ol

4-(2,5-Dimethylbenzyl)piperidin-4-ol

Cat. No.: B13550695
M. Wt: 219.32 g/mol
InChI Key: AGINSDYJRVGMQB-UHFFFAOYSA-N
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Description

This compound is structurally characterized by a hydrophobic 2,5-dimethylbenzyl moiety attached to a polar piperidin-4-ol core, which may influence its solubility, binding interactions, and pharmacokinetic properties.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-[(2,5-dimethylphenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C14H21NO/c1-11-3-4-12(2)13(9-11)10-14(16)5-7-15-8-6-14/h3-4,9,15-16H,5-8,10H2,1-2H3

InChI Key

AGINSDYJRVGMQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2(CCNCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylbenzyl)piperidin-4-ol typically involves the reaction of piperidine with 2,5-dimethylbenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as palladium or rhodium complexes, can facilitate the reaction under milder conditions and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylbenzyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,5-Dimethylbenzyl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells. This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a salt-bridge interaction with the receptor .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological/Physical Properties Source
4-(2,5-Dimethylbenzyl)piperidin-4-ol 2,5-Dimethylbenzyl, piperidin-4-ol 205.30 Hydrophobic benzyl group; research use only
LAS_52160953 3,4,5-Trimethylphenoxy, imidazole-propanol 530.64 (estimated) Binding energy: −8.6 kcal/mol; anti-parasitic
1-(2,4-Dichloro-benzyl)-piperidin-4-ol 2,4-Dichlorobenzyl 260.17 Higher hydrophobicity; halogenated substituent
4-(4-Chlorophenyl)piperidin-4-ol 4-Chlorophenyl 197.68 Anti-HIV activity (compound 11)
1-(Quinolin-3-yl)piperidin-4-ol derivative Quinolin-3-yl, naphthalenyloxypropyl ~450 (estimated) Tested for insulin secretion modulation

Key Observations:

Substituent Effects on Binding Interactions: The 2,5-dimethylbenzyl group in the target compound provides moderate hydrophobicity compared to the bulkier 3,4,5-trimethylphenoxy group in LAS_52160953, which forms extensive hydrophobic contacts in anti-parasitic docking studies .

Biological Activity :

  • The 4-(4-chlorophenyl)piperidin-4-ol scaffold demonstrated anti-HIV activity, highlighting the role of electron-withdrawing substituents (e.g., Cl) in enhancing receptor binding . In contrast, the electron-donating methyl groups in 4-(2,5-dimethylbenzyl)piperidin-4-ol may favor interactions with different receptor subtypes.
  • LAS_52160953 and related compounds showed strong binding to parasitic enzymes (TgAPN2), with hydrogen bonds to residues like Tyr914 and Asp920 . The absence of polar groups in the target compound’s benzyl substituent may limit similar interactions.

Synthetic Accessibility: The synthesis of 4-(2,5-dimethylbenzyl)piperidin-4-ol likely involves alkylation of piperidin-4-ol with 2,5-dimethylbenzyl chloride (CAS: 19283-70-6), a precursor listed in . This mirrors methods used for other piperidin-4-ol derivatives, such as 4-tert-butoxy aminomethyl analogs ().

Molecular Dynamics and Stability

  • LAS_51177972 (a pyrimidine-piperidin-4-ol hybrid) exhibited stability in molecular dynamics simulations due to multiple hydrogen bonds with residues like Arg1366 and Asp920 . The target compound’s simpler structure may confer reduced conformational stability in similar enzyme pockets.
  • Radius of Gyration (RoG) and RMSD analyses () suggest that bulkier substituents enhance rigidity during ligand-receptor interactions. The 2,5-dimethylbenzyl group may offer a balance between flexibility and steric hindrance.

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